molecular formula C25H25NO6 B11151333 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11151333
M. Wt: 435.5 g/mol
InChI Key: CXHANFUULXCAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen backbone with a butanoate ester, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps:

    Formation of the Chromen Backbone: The initial step involves the construction of the chromen ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl and Oxo Groups: The methyl and oxo groups are introduced via selective alkylation and oxidation reactions. Common reagents include methyl iodide for alkylation and oxidizing agents like potassium permanganate or chromium trioxide for oxidation.

    Esterification: The butanoate ester is formed through an esterification reaction, typically using an acid chloride or anhydride in the presence of a base such as pyridine.

    Benzyloxycarbonyl Protection: The final step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, which is achieved using benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules could provide insights into its potential therapeutic uses.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromen backbone could facilitate binding to hydrophobic pockets, while the ester and amino groups might form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate stands out due to its specific combination of functional groups. The presence of the benzyloxycarbonyl-protected amino group and the butanoate ester provides unique chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C25H25NO6/c1-3-20(26-25(29)30-14-16-8-5-4-6-9-16)24(28)31-21-13-12-18-17-10-7-11-19(17)23(27)32-22(18)15(21)2/h4-6,8-9,12-13,20H,3,7,10-11,14H2,1-2H3,(H,26,29)

InChI Key

CXHANFUULXCAGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.